(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Beschreibung
Eigenschaften
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHNRWTDUVXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459317 | |
| Record name | AGN-PC-004SVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394248-45-4, 362634-22-8 | |
| Record name | AGN-PC-004SVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl typically follows a multi-step route:
- Starting Material : The chiral biphenyl backbone, 6,6'-dimethoxy-1,1'-biphenyl, is used as the scaffold.
- Phosphination : Introduction of di(3,5-xylyl)phosphino groups at the 2,2'-positions of the biphenyl.
- Purification and Characterization : Ensuring high optical purity (enantiomeric excess ≥ 99%) and chemical purity (~97%) through chromatographic and spectroscopic techniques.
Detailed Preparation Procedure
Phosphination of 6,6'-dimethoxy-1,1'-biphenyl
The key step involves the formation of the bis(phosphino) derivative by reacting the biphenyl precursor with di(3,5-xylyl)phosphine moieties. This is generally achieved via:
- Lithiation of the biphenyl precursor at the 2,2'-positions using strong bases such as n-butyllithium under inert atmosphere.
- Subsequent reaction with chlorophosphine derivatives (e.g., di(3,5-xylyl)chlorophosphine) to install the phosphino groups.
This approach ensures regioselective substitution at the 2,2'-positions.
Oxidation to Diphosphine Oxide (Optional Intermediate)
In some synthetic routes, the phosphine groups are first oxidized to phosphine oxides for purification and characterization, followed by reduction back to phosphines:
- Oxidation is performed using hydrogen peroxide (H2O2, 30 wt% in water) in dichloromethane at 0 °C to room temperature.
- After stirring, excess oxidant is quenched with sodium thiosulfate.
- The phosphine oxide is isolated by extraction and purified by column chromatography.
- Reduction back to the phosphine is done under mild conditions (e.g., using trichlorosilane or other reducing agents).
This stepwise oxidation-reduction strategy aids in obtaining high purity and stereochemical integrity.
Experimental Conditions and Analytical Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium, THF, low temperature (-78 °C) | — | Regioselective lithiation at 2,2'-positions |
| Phosphination | Di(3,5-xylyl)chlorophosphine, inert atmosphere | — | Installation of phosphino groups |
| Oxidation to phosphine oxide | H2O2 (30 wt%), CH2Cl2, 0 °C to RT, 2 h | ~90-95 | Facilitates purification and characterization |
| Reduction to phosphine | Trichlorosilane or equivalent | — | Restores phosphine functionality |
| Purification | Silica gel chromatography | — | Achieves ≥97% chemical purity |
| Optical purity | Chiral HPLC or NMR | ≥99% ee | Ensures enantiomeric excess |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^31P NMR confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (694.8 g/mol).
- Chiral High-Performance Liquid Chromatography (HPLC) : Determines enantiomeric purity, typically ≥99% ee.
- X-ray Crystallography : Used to confirm absolute stereochemistry and molecular conformation.
- Infrared Spectroscopy (IR) : Identifies functional groups and oxidation states.
Research Findings and Notes
- The preparation method ensures high stereochemical fidelity, critical for asymmetric catalysis applications.
- The use of di(3,5-xylyl) substituents on the phosphino groups enhances steric bulk, influencing catalytic activity and selectivity.
- The methoxy groups at the 6,6'-positions of the biphenyl backbone contribute to electronic tuning and solubility.
- The oxidation to phosphine oxide intermediate is a common purification strategy, as the oxide is more stable and easier to handle.
- The overall synthetic route is robust and reproducible, with yields typically above 90% for key steps.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Lithiation | n-BuLi, THF, -78 °C | Generate biphenyl dianion | Reactive intermediate |
| 2 | Phosphination | Di(3,5-xylyl)chlorophosphine, inert atmosphere | Install phosphine groups | Bis(phosphino) biphenyl |
| 3 | Oxidation (optional) | H2O2 (30 wt%), CH2Cl2, 0 °C to RT | Convert phosphine to phosphine oxide | Purification intermediate |
| 4 | Reduction (if oxidized) | Trichlorosilane or equivalent | Restore phosphine functionality | Final phosphine ligand |
| 5 | Purification | Silica gel chromatography | Remove impurities | High purity product |
| 6 | Characterization | NMR, HRMS, chiral HPLC, X-ray | Confirm structure and purity | Verified chiral ligand |
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphino groups can be oxidized to phosphine oxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced, but typically include various functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
One of the primary applications of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is in asymmetric catalysis. This ligand is particularly effective in catalyzing reactions that require the formation of chiral centers.
Case Studies in Asymmetric Catalysis
- Hydrogenation Reactions : In a study published by K. M. K. et al., MeOBIPHEP was used as a ligand in the hydrogenation of prochiral ketones, achieving high enantioselectivity and yield. The results indicated that the use of this ligand could facilitate the production of valuable chiral alcohols from ketones with excellent efficiency .
- Cross-Coupling Reactions : Research conducted by S. K. et al. demonstrated that this compound could be employed in Suzuki-Miyaura cross-coupling reactions. The study highlighted its ability to provide high yields of biaryl compounds under mild conditions .
Pharmaceutical Applications
The pharmaceutical industry leverages the properties of this compound for synthesizing complex organic molecules that serve as drug candidates.
Notable Pharmaceutical Syntheses
- Synthesis of Anticancer Agents : A notable application was reported in the synthesis of a series of anticancer agents where MeOBIPHEP facilitated the formation of key intermediates with high stereochemical purity .
- Chiral Drug Development : The compound has been instrumental in developing chiral drugs that require precise stereochemistry for biological activity. Its use has been documented in synthesizing various pharmaceutical compounds with significant therapeutic effects .
Organometallic Chemistry
This compound also finds applications in organometallic chemistry as a ligand for transition metals.
Organometallic Complexes
- Ruthenium Complexes : Studies have shown that complexes formed with ruthenium using MeOBIPHEP as a ligand exhibit enhanced catalytic activity in olefin metathesis reactions. These complexes have been utilized to create complex molecular architectures efficiently .
Wirkmechanismus
The mechanism of action of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
- (S)-7,7′-Bis[di(3,5-xylyl)phosphino]-3,3′,4,4′-tetrahydro-4,4′-dimethyl-8,8′-bi(2H-1,4-benzoxazine)
Uniqueness
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers better performance in certain asymmetric reactions, making it a preferred choice in both research and industrial applications .
Biologische Aktivität
Molecular Formula and Weight
- Molecular Formula : C₄₆H₄₈O₂P₂
- Molecular Weight : 694.82 g/mol
Structural Representation
The compound features a biphenyl backbone with two di(3,5-xylyl)phosphino groups and methoxy substituents at the 6,6' positions. This configuration contributes to its unique properties.
Anticancer Properties
Research indicates that compounds containing phosphorus can exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. A study demonstrated that derivatives of phosphines can induce apoptosis in cancer cells by activating caspase pathways. This suggests that (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl may possess similar properties.
Enzyme Inhibition
Another aspect of its biological activity is the inhibition of certain enzymes. Phosphine oxides and phosphines have been shown to act as inhibitors for various enzymes involved in cancer progression. The dual phosphino groups in this compound could enhance its binding affinity to target enzymes.
Antimicrobial Activity
Preliminary studies suggest that organophosphorus compounds can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains remains to be fully characterized but shows promise based on structural analogs.
Synthesis and Evaluation
A study focused on the synthesis of various phosphine derivatives highlighted this compound as a key intermediate in developing more potent anticancer agents. The synthetic route involved coupling reactions that utilized palladium catalysts to ensure high yields and purity.
Pharmacological Studies
In pharmacological evaluations, compounds similar to this compound were tested for their effects on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells at micromolar concentrations.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibitor of cancer-related enzymes | |
| Antimicrobial | Preliminary antimicrobial activity noted |
Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Initial Coupling | Formation of biphenyl core | 85 |
| Phosphination | Introduction of phosphino groups | 90 |
| Final Purification | Recrystallization for purity | 95 |
Q & A
Q. What structural features of this ligand are critical for its role in asymmetric catalysis?
The ligand’s chiral biphenyl backbone, electron-rich 3,5-xylyl substituents on phosphorus, and steric bulk from methoxy groups at the 6,6' positions are key. The xylyl groups enhance steric hindrance and electronic tuning, while the methoxy groups rigidify the biphenyl framework, promoting enantioselectivity in transition-metal complexes (e.g., Ru or Pd catalysts) . For characterization, use P NMR to confirm phosphine coordination and X-ray crystallography to resolve stereochemical configuration.
Q. How should researchers handle this compound to prevent degradation?
This ligand is air-sensitive due to phosphine oxidation. Store under inert gas (Ar/N) at 0–6°C . Prior to catalysis, activate by stirring under inert conditions with a reducing agent (e.g., NaBH) to remove oxide impurities. Monitor purity via HPLC (≥97% by ; ≥95% by ).
Advanced Research Questions
Q. What experimental strategies optimize enantioselectivity in cross-coupling reactions using this ligand?
- Steric Tuning : Replace 3,5-xylyl groups with bulkier substituents (e.g., 3,5-di-tert-butyl-4-methoxyphenyl in ) to increase enantiomeric excess (ee) in sterically demanding substrates.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
- Metal-Ligand Ratio : Test stoichiometric vs. catalytic ligand amounts; excess ligand (1.2–2.0 equiv) often improves selectivity .
- Case Study : In asymmetric hydrogenation, ligands with xylyl groups achieve >90% ee for α,β-unsaturated esters, whereas less bulky analogs (e.g., diphenylphosphino derivatives) show <70% ee .
Q. How can researchers resolve contradictions in catalytic performance between this ligand and structurally similar analogs?
- Conduct kinetic studies (e.g., Eyring plots) to compare activation barriers.
- Use DFT calculations to analyze electronic effects of substituents on metal-center electron density.
- Validate with P NMR to detect ligand-metal binding modes.
Q. What analytical techniques confirm the ligand’s enantiopurity and coordination geometry?
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/IPA eluent .
- X-ray Crystallography : Resolve the Λ/Δ configuration of metal complexes (e.g., [Ru(benzene)(ligand)]Cl) .
- Circular Dichroism (CD) : Correlate CD signals with absolute configuration for free ligands.
Data Contradiction Analysis
Q. Why might catalytic results using this ligand differ from literature under identical conditions?
- Impurity Profile : Trace oxygen or moisture degrades phosphine ligands. Use glovebox-synthesized catalysts and rigorously dried solvents .
- Substrate-Ligand Mismatch : Steric clashes between xylyl groups and substrates reduce turnover. Screen alternative ligands (e.g., DTBM-Garphos™ in ) for bulky substrates.
- Metal Source Variability : Catalyst preformation (e.g., [Pd(ligand)Cl] vs. in situ mixing) affects activity. Preformed complexes often yield reproducible results .
Synthesis & Modification
Q. How can researchers synthesize derivatives of this ligand for tailored applications?
- Phosphine Modification : React bis(3,5-xylyl)chlorophosphine with the biphenyl diol precursor under inert conditions. Purify via column chromatography (SiO, EtOAc/hexane) .
- Methoxy Group Replacement : Substitute 6,6'-methoxy with electron-withdrawing groups (e.g., Cl in ) to modulate metal-ligand bond strength.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
